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Introduction

AB-2100 is an autologous, integrated circuit T (ICT) cell therapy engineered to treat clear-cell

renal cell carcinoma (ccRCC).[1][2][3] These advanced Chimeric Antigen Receptor (CAR) T-

cells are designed to selectively target tumor cells and overcome the suppressive tumor

microenvironment. A critical measure of the potency and function of AB-2100 cells is their ability

to release effector cytokines upon engagement with target tumor cells. This application note

provides detailed protocols for quantifying cytokine release from AB-2100 cells using several

standard immunology assays.

Measuring cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α),

and Interleukin-2 (IL-2) is essential for evaluating the anti-tumor activity, mechanism of action,

and potential for toxicities like Cytokine Release Syndrome (CRS). The choice of assay

depends on the specific information required, such as the overall concentration of a cytokine,

the number of secreting cells, or the polyfunctional profile of the T-cell population.

Assay Selection Guide
Choosing the appropriate assay is critical for answering specific research questions. The

following table summarizes the primary applications of common cytokine measurement

techniques.
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Assay Measures
Primary

Application
Throughput Sensitivity

ELISA

Concentration of

a single secreted

cytokine in a fluid

sample (e.g.,

supernatant).[4]

[5]

Quantifying the

total amount of a

specific cytokine

produced by the

bulk cell

population.

Low to Medium High

ELISpot

Frequency of

cytokine-

secreting cells at

the single-cell

level.[6][7][8]

Detecting and

enumerating rare

antigen-specific

T-cells and their

cytokine profile.

[9][10]

High Very High

Intracellular

Cytokine

Staining (ICS)

with Flow

Cytometry

Intracellular

cytokine

expression in

individual cells.

[11][12]

Identifying the

phenotype of

cytokine-

producing cells

and assessing

polyfunctionality

(multiple

cytokines per

cell).[13][14]

High Medium to High

Multiplex Bead

Assay

Concentration of

multiple secreted

cytokines

simultaneously in

a single sample.

[15]

Comprehensive

cytokine profiling

to understand

the overall

immune

response or

screen for key

biomarkers.

High High

Experimental Workflow and Signaling
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A typical experiment involves co-culturing AB-2100 cells with target tumor cells that express the

relevant antigens (e.g., CA9 and PSMA for AB-2100).[1] This stimulation triggers the CAR-

mediated signaling cascade, leading to T-cell activation and cytokine secretion.
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Caption: General experimental workflow for measuring cytokine release from AB-2100 cells.
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Caption: Simplified CAR T-cell signaling pathway leading to cytokine production.

Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay
(ELISA)
This protocol outlines a sandwich ELISA for quantifying a single cytokine (e.g., IFN-γ) in cell

culture supernatants.[5][16][17]

Materials:

96-well high-protein binding ELISA plates

Capture Antibody (e.g., anti-human IFN-γ)

Recombinant Cytokine Standard (e.g., human IFN-γ)

Detection Antibody (e.g., biotinylated anti-human IFN-γ)

Avidin-HRP or Streptavidin-HRP

Substrate (e.g., TMB)

Stop Solution (e.g., 2N H₂SO₄)

Coating Buffer (e.g., PBS, pH 7.4)

Assay Diluent (e.g., PBS with 10% FBS)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Plate reader (450 nm absorbance)

Procedure:

Plate Coating: Dilute the capture antibody in Coating Buffer (1-4 µg/mL).[16] Add 100 µL to

each well of the 96-well plate. Seal and incubate overnight at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

http://www.bowdish.ca/lab/wp-content/uploads/2016/05/cytokine-ELISA.pdf
https://www.bdbiosciences.com/en-es/resources/protocols/cytokine-elisa
https://www.biomatik.com/blog/ultimate-guide-using-elisa-kits-for-cytokine-detection/
https://www.bdbiosciences.com/en-es/resources/protocols/cytokine-elisa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well

to block non-specific binding. Incubate for 1-2 hours at room temperature (RT).

Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the

recombinant cytokine standard in Assay Diluent (e.g., 2000 pg/mL down to 31.2 pg/mL). Add

100 µL of standards and experimental supernatants (undiluted or diluted) to the wells.

Incubate for 2 hours at RT.

Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in

Assay Diluent (0.5-2 µg/mL).[18] Add 100 µL to each well. Incubate for 1 hour at RT.

Enzyme Conjugate: Wash the plate 3 times. Dilute Avidin-HRP or Streptavidin-HRP in Assay

Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well.

Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.

Read Plate: Add 50 µL of Stop Solution to each well. Read the optical density (OD) at 450

nm within 30 minutes.

Analysis: Generate a standard curve by plotting the OD of the standards against their known

concentrations. Calculate the concentration of the cytokine in the samples by interpolating

their OD values from the standard curve.[17]

Protocol 2: ELISpot Assay
This protocol measures the frequency of cytokine-secreting AB-2100 cells.[6][8]

Materials:

96-well PVDF-membrane ELISpot plates

Reagents from a commercial ELISpot kit (Capture Ab, Detection Ab, Enzyme conjugate,

Substrate)

AB-2100 cells and target tumor cells

Cell culture medium
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Automated ELISpot reader

Procedure:

Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds,

then wash 5 times with sterile water. Coat the wells with capture antibody overnight at 4°C.

Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least

30 minutes at 37°C.

Cell Plating: Remove the blocking medium. Add AB-2100 cells and target cells at the desired

E:T ratio in a final volume of 200 µL per well. Include negative controls (AB-2100 cells alone)

and positive controls (e.g., mitogen stimulation).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Cytokines

secreted by activated cells are captured by the antibodies on the membrane.[7]

Cell Removal: Wash the plates to remove cells, first with PBS and then with Wash Buffer

(PBS + 0.05% Tween-20).

Detection: Add the biotinylated detection antibody. Incubate for 2 hours at RT. Wash the

plate.

Enzyme and Substrate: Add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at RT.

Wash thoroughly, then add the precipitating substrate (e.g., BCIP/NBT).

Spot Development: Monitor for the formation of spots. Once spots are clearly visible (10-30

minutes), stop the reaction by washing extensively with deionized water.

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated

ELISpot reader. The result is expressed as Spot Forming Units (SFU) per number of cells

plated.

Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol identifies and quantifies cytokine-producing AB-2100 cells using flow cytometry.

[11][12][19]
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Materials:

AB-2100 cells and target tumor cells

Protein transport inhibitor (e.g., Brefeldin A or Monensin)[13]

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

Fixation/Permeabilization Buffer Kit

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

Flow cytometer

Procedure:

Cell Stimulation: Co-culture AB-2100 cells with target tumor cells for 4-6 hours at 37°C.

Protein Transport Inhibition: For the final 3-4 hours of incubation, add a protein transport

inhibitor (e.g., Brefeldin A) to the culture. This causes cytokines to accumulate within the

Golgi apparatus, making them detectable intracellularly.[13]

Surface Staining: Harvest the cells and wash them in FACS buffer (PBS with 2% FBS). Stain

for surface markers by incubating cells with a cocktail of conjugated antibodies for 30

minutes at 4°C in the dark.

Fixation and Permeabilization: Wash the cells to remove excess surface antibodies.

Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT. Wash, then

resuspend in Permeabilization Buffer.

Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the

permeabilized cells. Incubate for 30 minutes at RT in the dark.

Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a

flow cytometer. Be sure to include appropriate compensation and isotype controls.

Analysis: Analyze the data using flow cytometry software. Gate on the AB-2100 cell

population (e.g., CD3+ cells) and then quantify the percentage of cells positive for one or
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more cytokines (e.g., IFN-γ+, TNF-α+, or double-positive).

Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental

conditions.

Table 1: IFN-γ Concentration in Co-culture Supernatants by ELISA

Condition E:T Ratio Mean IFN-γ (pg/mL) Standard Deviation

AB-2100 Unstimulated N/A 15.2 4.5

AB-2100 + Target

Cells
1:1 1850.6 150.2

AB-2100 + Target

Cells
5:1 4525.3 320.8

AB-2100 + Control

Cells
5:1 25.8 8.1

Table 2: Frequency of IFN-γ Secreting Cells by ELISpot

Condition E:T Ratio
Mean SFU per 10⁶

cells
Standard Deviation

AB-2100 Unstimulated N/A 12 5

AB-2100 + Target

Cells
1:1 8,500 650

AB-2100 + Target

Cells
5:1 22,300 1,800

AB-2100 + Control

Cells
5:1 45 15

Table 3: Polyfunctional Profile of AB-2100 Cells by ICS
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Condition E:T Ratio
% IFN-γ+ of

CD8+

% TNF-α+ of

CD8+

% IFN-γ+TNF-

α+ of CD8+

AB-2100

Unstimulated
N/A 0.1% 0.2% <0.1%

AB-2100 +

Target Cells
5:1 45.6% 52.3% 38.5%

AB-2100 +

Control Cells
5:1 0.5% 0.8% 0.2%

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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